(R)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hbr
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Overview
Description
®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromopyridine and 2,2,2-trifluoroethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and bromopyridine groups on biological systems. It may serve as a building block for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is valuable for the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the development of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopyridine moiety can interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide stands out due to the presence of both trifluoromethyl and bromopyridine groups. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H7Br2F3N2 |
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Molecular Weight |
335.95 g/mol |
IUPAC Name |
(1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrobromide |
InChI |
InChI=1S/C7H6BrF3N2.BrH/c8-4-1-2-13-5(3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
KQGLZOLXMDBUJG-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CN=C(C=C1Br)[C@H](C(F)(F)F)N.Br |
Canonical SMILES |
C1=CN=C(C=C1Br)C(C(F)(F)F)N.Br |
Origin of Product |
United States |
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